molecular formula C27H22ClFN4O3 B2577472 N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189453-60-8

N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2577472
CAS No.: 1189453-60-8
M. Wt: 504.95
InChI Key: QBPYVWAIGOKYBD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole derivative characterized by a polycyclic core structure fused with a pyrimidine ring. Key structural features include:

  • 3-(4-methoxybenzyl) and 5-(2-chlorobenzyl)acetamide substituents, contributing to steric bulk and lipophilicity.
  • 4-oxo group in the pyrimidine ring, which may facilitate hydrogen bonding.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClFN4O3/c1-36-20-9-6-17(7-10-20)14-32-16-31-25-21-12-19(29)8-11-23(21)33(26(25)27(32)35)15-24(34)30-13-18-4-2-3-5-22(18)28/h2-12,16H,13-15H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPYVWAIGOKYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity requires an examination of its chemical structure, mechanism of action, and results from various studies.

Chemical Structure and Properties

The compound's molecular formula is C27H22ClFN4O3C_{27}H_{22}ClFN_{4}O_{3} with a molecular weight of 504.9 g/mol. The structure features a pyrimido[5,4-b]indole core, which is known for its diverse biological activities. The presence of halogen (fluorine and chlorine) and methoxy substituents enhances its pharmacological properties.

PropertyValue
Molecular FormulaC27H22ClFN4O3
Molecular Weight504.9 g/mol
CAS Number1189453-60-8

The biological activity of this compound can be attributed to its ability to interfere with various cellular processes. Compounds in the pyrimidine class often exhibit antimicrobial properties through inhibition of nucleic acid synthesis or interference with enzyme activity related to DNA replication and repair.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of pyrimidine derivatives:

  • Inhibition Studies : Research indicates that pyrimidine derivatives can exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's structure allows for effective binding to bacterial enzymes, leading to inhibition of growth.
  • Minimum Inhibitory Concentration (MIC) : In vitro tests have shown that similar compounds exhibit MIC values in the range of 50-100 µM against various pathogens, suggesting that this compound may have comparable or superior activity due to its unique substituents .

Anticancer Activity

Recent studies have also highlighted the potential anticancer properties of this compound:

  • Cell Line Studies : In vitro assays on cancer cell lines have demonstrated that similar pyrimidoindole compounds can induce apoptosis and inhibit cell proliferation. For instance, derivatives with methoxy groups have shown enhanced cytotoxicity against breast cancer and leukemia cell lines .
  • Mechanistic Insights : The anticancer mechanisms are believed to involve the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Study on Antimicrobial Activity : A study involving a series of pyrimidine derivatives found that compounds with halogen substitutions exhibited higher antibacterial activity compared to their non-halogenated counterparts. This supports the hypothesis that this compound may possess enhanced antimicrobial properties due to its unique structure .
  • Anticancer Efficacy : Another investigation into similar compounds revealed significant cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have highlighted the potential anticancer properties of compounds with similar structural motifs to N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide. For example, derivatives of pyrimidines and indoles have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells .
  • Antimicrobial Properties
    • Compounds containing the pyrimidoindole framework have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives can inhibit the growth of drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure's ability to interact with microbial enzymes makes it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects
    • Some studies suggest that similar compounds exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassTarget Organisms/CellsReference
AnticancerPyrimidoindole derivativesA549, PC-3, MCF-7
AntimicrobialPyrimidines and indolesS. aureus, E. coli
NeuroprotectivePyrimidoindole analogsNeuronal cell lines

Case Study 1: Anticancer Activity

A study evaluated a series of pyrimidoindole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced anticancer activity, suggesting a promising avenue for drug development targeting specific cancers .

Case Study 2: Antimicrobial Efficacy

Research focused on the synthesis of halogenated pyrimidine derivatives revealed potent antibacterial activity against resistant strains. The study found that compounds similar to this compound exhibited minimal inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential in addressing antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidoindole Derivatives

Substituent Variations on the Pyrimidoindole Core

The pyrimido[5,4-b]indole scaffold is highly modular, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents Key Features Pharmacological Relevance Reference
N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide 8-fluoro, 3-(4-methoxybenzyl), 5-(2-chlorobenzyl)acetamide High lipophilicity due to aromatic substituents; potential TLR4 modulation inferred from analogs Not explicitly reported
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide 3-benzyl, 8-fluoro, 5-(3-chloro-4-methylphenyl)acetamide Enhanced steric bulk; chloro and methyl groups improve metabolic stability TLR4 ligand activity (IC₅₀ ~0.5 μM)
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl]-N-(2-fluorophenyl)acetamide 3-(2-chlorobenzyl), 8-methyl, 5-(2-fluorophenyl)acetamide Fluorine and methyl groups increase electronegativity and bioavailability Selective COX-2 inhibition (IC₅₀ ~1.2 μM)
N-(4-Fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)acetamide 3-(3-methoxyphenyl), 2-sulfanylacetamide, 4-fluorobenzyl Sulfanyl group enhances solubility; methoxy and fluorine improve target affinity Antioxidant activity (2× ascorbic acid)
2-((3-Methyl-4-oxo-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide 3-methyl, 2-sulfanylacetamide, 4-(trifluoromethoxy)phenyl Trifluoromethoxy group increases lipophilicity and CNS penetration TLR4 antagonist (IC₅₀ ~0.8 μM)

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, F): Improve metabolic stability and target binding via hydrophobic interactions .
  • Sulfanyl vs. Acetamide Linkers: Sulfanyl derivatives (e.g., ) exhibit higher aqueous solubility, while acetamide-linked compounds (e.g., ) show stronger receptor affinity .
  • Methoxy Substitutions: The 4-methoxybenzyl group in the main compound may enhance π-π stacking compared to simpler benzyl groups .

Comparison with Non-Pyrimidoindole Acetamide Derivatives

Indole-Based Analogs

  • 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851): A tubulin inhibitor with a 4-chlorobenzyl group, demonstrating that chloroaromatic substituents enhance cytotoxicity (IC₅₀ ~50 nM) .
  • N-(3,5-Dimethyladamantan-1-yl)-2-(8-fluoro-2-methylpyrido[4,3-b]indol-5-yl)acetamide: Adamantane conjugates show improved blood-brain barrier penetration, contrasting with the main compound’s likely peripheral action .

Coumarin-Acetamide Hybrids

  • N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxochromen-4-yloxy)acetamide: Exhibits antioxidant activity 2× ascorbic acid, suggesting acetamide-linked heterocycles broadly support redox modulation .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of complex indole-pyrimidine hybrids typically involves multi-step reactions, including substitution, condensation, and cyclization. For example:

  • Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaH) for introducing benzyl or chlorobenzyl groups ().
  • Condensation reactions with condensing agents (e.g., DCC or EDCI) to form acetamide linkages, as seen in similar indole derivatives ().
  • Cyclization steps using POCl₃ or polyphosphoric acid to form the pyrimidoindole core ().

Critical Factors:

  • Temperature : Higher temperatures (80–120°C) improve reaction rates but may reduce purity due to side reactions.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is essential for isolating high-purity products ().

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C-NMR spectra with predicted shifts from tools like ChemDraw or ACD/Labs. For example, aromatic protons in the indole core typically appear at δ 7.0–8.5 ppm ().
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error ().
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1750 cm⁻¹ ().

Case Study : In , adamantane-conjugated indoles were validated via ¹H-NMR coupling patterns (e.g., doublets for fluorine-substituted protons) and HRMS data ().

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies identify critical functional groups for anticancer activity?

Methodological Answer:

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., replacing 4-methoxybenzyl with nitro or pyridyl groups) ().
  • Step 2 : Test in vitro cytotoxicity (e.g., against MCF-7 or HeLa cells) using MTT assays.
  • Step 3 : Use statistical tools (e.g., PCA or CoMFA) to correlate substituent properties (logP, Hammett constants) with IC₅₀ values.

Key Finding : In , chloro and nitro substituents enhanced apoptosis induction by 30–50% compared to methoxy groups, likely due to increased electrophilicity ().

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., ester hydrolysis). For adamantane hybrids, fluorination improved stability ().
  • Bioavailability Enhancement : Formulate as nanoparticles (PLGA-based) or co-administer with CYP450 inhibitors (e.g., ketoconazole).
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models.

Example : noted that adamantane-pharmacophore conjugates showed unexpected CNS penetration due to lipophilicity, requiring structural optimization ().

Q. How can researchers optimize solubility without compromising target binding?

Methodological Answer:

  • Salt Formation : Convert free base to hydrochloride or mesylate salts ().
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxybenzyl moiety.
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures for in vivo dosing ().

Q. What analytical techniques resolve contradictions in biological activity data?

Methodological Answer:

  • Target Engagement Assays : Use SPR or ITC to measure binding affinity (Kd) for Bcl-2/Mcl-1 proteins, which may explain variability in apoptosis assays ().
  • Off-Target Screening : Test against kinase panels to rule out non-specific effects.
  • Dose-Response Curves : Ensure IC₅₀ values are derived from 8–12 data points to improve reproducibility ().

Q. How can computational modeling guide the design of analogs with improved potency?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes in Bcl-2/Mcl-1 pockets. Focus on π-π stacking (indole core) and hydrogen bonds (acetamide linker) ().
  • MD Simulations : Assess complex stability over 100 ns trajectories (e.g., GROMACS).
  • QSAR Models : Train models on datasets with >50 analogs to predict IC₅₀ from descriptors like polar surface area ().

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